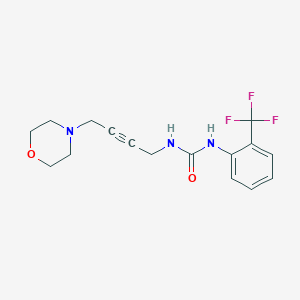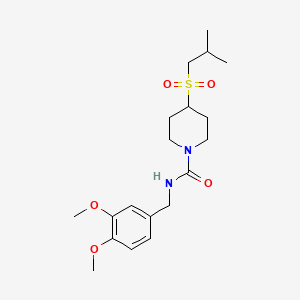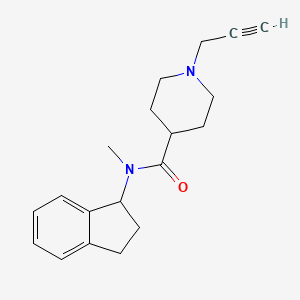![molecular formula C14H10FN3O2 B2455686 Acide 5-(4-fluorophényl)-3-méthylpyrazolo[1,5-a]pyrimidine-7-carboxylique CAS No. 1443279-63-7](/img/structure/B2455686.png)
Acide 5-(4-fluorophényl)-3-méthylpyrazolo[1,5-a]pyrimidine-7-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are known for their significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various steps. The intermediate is prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.22 . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. It has also been shown to inhibit the activity of various transcription factors, including NF-κB and STAT3.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are varied and depend on the specific application of the compound. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate immune function and cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in lab experiments include its unique structure, potential for use in a variety of fields, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound include its potential toxicity and the need for further study to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. These include further studies on its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications as a tool compound for the study of various biological processes. Finally, research is needed to identify potential side effects and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-phenylbut-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5-(4-fluorophenyl)pyrazole. The final step involves the reaction of 3-methyl-5-(4-fluorophenyl)pyrazole with ethyl chloroformate to form 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Applications De Recherche Scientifique
Applications antitumorales
Les dérivés de la pyrazolo[1,5-a]pyrimidine, y compris l’“acide 5-(4-fluorophényl)-3-méthylpyrazolo[1,5-a]pyrimidine-7-carboxylique”, ont été identifiés comme ayant un impact élevé en chimie médicinale, en particulier dans le domaine de la recherche sur le cancer . Ils ont été utilisés comme échafaudage antitumoral, montrant un potentiel dans les applications anticancéreuses .
Activité inhibitrice enzymatique
Ces composés ont montré une activité inhibitrice enzymatique significative . Cette propriété peut être exploitée dans la conception de médicaments ciblant des enzymes spécifiques dans l’organisme, conduisant potentiellement à de nouveaux traitements pour diverses maladies .
Applications en science des matériaux
Les dérivés de la pyrazolo[1,5-a]pyrimidine ont attiré l’attention en science des matériaux en raison de leurs propriétés photophysiques significatives . Ces propriétés pourraient être utilisées dans le développement de nouveaux matériaux aux caractéristiques uniques .
Applications anti-inflammatoires
La recherche a montré que les pyrimidines présentent une gamme d’effets pharmacologiques, notamment des activités anti-inflammatoires . Ils se sont avérés inhiber l’expression et les activités de certains médiateurs inflammatoires vitaux .
Applications antioxydantes
Les pyrimidines sont également connues pour leurs effets antioxydants . Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies, y compris le cancer et les maladies neurodégénératives .
Applications antibactériennes et antivirales
Les pyrimidines ont démontré des effets antibactériens et antiviraux . Cela suggère des utilisations potentielles dans le traitement des infections bactériennes et virales .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-7-16-18-12(14(19)20)6-11(17-13(8)18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUTVJTINQEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2455603.png)

![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)

![2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455609.png)




![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)
![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)

![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)
![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)